2-Amino-3-bromo-5-fluorobenzoic acid

Description

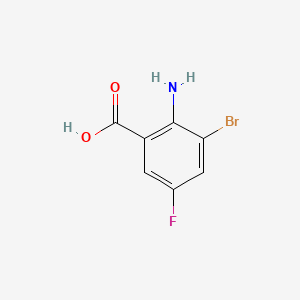

2-Amino-3-bromo-5-fluorobenzoic acid (CAS 259269-84-6) is a halogenated benzoic acid derivative with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol. Key properties include:

- Density: 1.877 g/cm³

- Boiling point: 344°C

- Flash point: 161.8°C

- Application: Primarily used as a pharmaceutical intermediate, likely due to its halogen substituents (bromo, fluoro) and amino group, which enable versatile reactivity in drug synthesis .

The compound’s structure features a benzoic acid backbone with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at the 2-, 3-, and 5-positions, respectively. This substitution pattern influences electronic effects, solubility, and intermolecular interactions critical for biological activity .

Propriétés

IUPAC Name |

2-amino-3-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCPZGBNWZMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381836 | |

| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259269-84-6 | |

| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid typically involves the bromination of 2-Amino-3-fluorobenzoic acid. One common method includes the use of N-bromosuccinimide as the brominating agent. The reaction is carried out in dichloromethane at room temperature for about 2 hours . Another method involves the use of acetic acid as the solvent, where N-bromosuccinimide is added to a solution of 2-Amino-5-fluorobenzoic acid and stirred overnight at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvent and brominating agent may vary based on cost and availability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-3-bromo-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include substituted benzoic acids with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-3-bromo-5-fluorobenzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of bioactive molecules. For example, it has been utilized in the directed biosynthesis of pactamycin analogues, which are known for their antitumor properties. The incorporation of fluorinated benzoic acids into the biosynthetic pathways has shown promising results in enhancing the efficacy of these compounds against cancer cells .

Polymer Chemistry

This compound can be used to synthesize polymers with specific functional properties. Its unique chemical structure allows for modifications that enhance the thermal stability and mechanical strength of polymer matrices .

Coatings and Adhesives

Due to its reactive amino group, this compound can be incorporated into coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. Research has focused on optimizing formulations for industrial applications where durability is critical .

Chromatographic Applications

The compound is employed as a standard in high-performance liquid chromatography (HPLC) methods for the analysis of complex mixtures. Its distinct spectral properties facilitate accurate quantification in various samples, including biological fluids and environmental samples .

Spectroscopic Studies

Fourier-transform infrared (FT-IR) and Raman spectroscopy studies have been conducted on this compound to understand its vibrational modes and molecular interactions. These studies contribute to the characterization of the compound and its derivatives in different chemical environments .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Amino-3-bromo-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-3-bromo-5-fluorobenzoic acid with five analogs, highlighting substituent positions, molecular weights, and key properties:

Key Differences and Implications

Substituent Position and Electronic Effects

- Fluorine vs.

- Di- vs. Mono-Fluorination: 2-Amino-4,6-difluorobenzoic acid’s dual fluorine atoms create stronger electron-withdrawing effects, lowering pKa (increased acidity) relative to mono-fluorinated analogs .

Functional Group Modifications

- Ester Derivatives: Ethyl 2-amino-5-fluorobenzoate serves as a prodrug, with the ethyl ester masking the carboxylic acid group to enhance oral bioavailability compared to the parent acid .

- Chlorine Addition: 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid (CAS 1513119-35-1) exhibits increased halogen diversity, which may improve binding affinity in metalloenzyme inhibitors .

Physicochemical Properties

- Acidity: The target compound’s predicted pKa (~3.04) is comparable to 3-Amino-5-bromo-2-fluorobenzoic acid (pKa 3.04), but higher than difluorinated analogs, influencing ionization and solubility in physiological conditions .

- Thermal Stability: The target’s boiling point (344°C) is lower than 3-Amino-5-bromo-2-fluorobenzoic acid (367.2°C predicted), likely due to reduced intermolecular hydrogen bonding from bromine’s steric effects .

Activité Biologique

2-Amino-3-bromo-5-fluorobenzoic acid (CAS Number: 259269-84-6) is an aromatic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom on a benzoic acid structure. This unique combination of substituents influences its biological activity, making it a subject of interest in pharmacological research. The compound is noted for its potential antimicrobial and anticancer properties, which are attributed to its reactivity and interactions with biological targets.

- Molecular Formula : C7H6BrFNO2

- Molecular Weight : 234.02 g/mol

- Structure : The compound features a benzoic acid core with specific halogen substitutions that enhance its lipophilicity and alter electronic properties, potentially increasing its biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The halogen substituents often enhance these effects by increasing the compound's ability to penetrate cellular membranes and interact with microbial targets. For instance, studies have shown that halogenated benzoic acids can inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes essential for microbial survival.

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. Its mechanism of action may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. The presence of the amino group is believed to play a crucial role in enhancing its interaction with biological macromolecules, such as proteins involved in cancer progression .

Study on Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Similar Halogenated Compound | 32 | Escherichia coli |

Study on Anticancer Effects

In vitro studies have shown that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies reveal insights into its biological efficacy and toxicity profiles, indicating potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-3-bromo-5-fluorobenzoic acid, and what methodological considerations are critical?

Synthesis typically involves halogenation and amination steps. For example, bromination of a fluorinated benzoic acid precursor (e.g., 2-amino-5-fluorobenzoic acid) using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group at the 3-position. Amination may precede or follow bromination depending on substrate reactivity. Key considerations include regioselectivity (to avoid competing halogenation at other positions) and protecting the amino group during bromination to prevent side reactions. Reaction solvents (e.g., DMF or dichloromethane) and catalysts (e.g., FeBr₃) significantly influence yield .

Q. What purification techniques are recommended for isolating this compound with high purity?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials. For higher purity (>97%), preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) can resolve structurally similar byproducts. Purity validation should include melting point analysis and LC-MS to confirm molecular weight .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- ¹H NMR : Expect aromatic protons as doublets or triplets due to adjacent fluorine and bromine substituents. The amino proton may appear as a broad singlet (~δ 5-6 ppm).

- ¹³C NMR : Distinct signals for carboxylic acid (δ ~170 ppm), fluorinated (δ ~110-120 ppm), and brominated (δ ~130 ppm) carbons.

- IR : Stretching vibrations for -COOH (~2500-3300 cm⁻¹), -NH₂ (~3350 cm⁻¹), and C-Br (~600 cm⁻¹). Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during bromination of 2-amino-5-fluorobenzoic acid?

Regioselectivity is influenced by electronic and steric factors. Using a directing group (e.g., -NH₂) and low-temperature conditions (0–5°C) with Br₂ in acetic acid can favor bromination at the 3-position. Computational modeling (DFT) of charge distribution on the aromatic ring helps predict reactivity. Kinetic studies via in-situ IR monitoring can identify optimal reaction times to minimize di-brominated byproducts .

Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation be mitigated?

The compound is sensitive to light and moisture, which can hydrolyze the bromine substituent. Storage at 0–6°C in amber vials under inert gas (argon) is recommended. Degradation products (e.g., de-brominated analogs) can be monitored via periodic HPLC analysis. Lyophilization improves long-term stability for biological assays .

Q. How can analytical methods distinguish this compound from positional isomers (e.g., 2-amino-4-bromo-5-fluorobenzoic acid)?

High-resolution mass spectrometry (HRMS) provides exact mass differentiation. Reverse-phase HPLC with a phenyl-hexyl column achieves baseline separation of isomers due to subtle polarity differences. 2D NMR (e.g., COSY, NOESY) identifies coupling patterns unique to the substitution pattern .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Contradictions often arise from residual solvents, paramagnetic impurities, or tautomerism. Use deuterated solvents with low water content and chelating agents (e.g., EDTA) to minimize metal contamination. Dynamic NMR experiments at elevated temperatures can clarify exchange processes. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental design principles apply when evaluating the biological activity of this compound in antimicrobial assays?

Use standardized bacterial strains (e.g., E. coli ATCC 25922) and include positive controls (e.g., ciprofloxacin). Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth at pH 7.2 ensure reproducibility. Structure-activity relationship (SAR) studies should compare analogs (e.g., chloro vs. bromo substituents) to identify pharmacophores. Cytotoxicity screening (e.g., MTT assay on mammalian cells) is critical for therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.